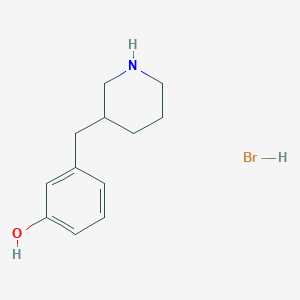
3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-chloromethyl-1-propene, also known as 1,1-Bis(chloromethyl)ethylene or Methallyl dichloride, is a compound used in various industrial applications . It’s used as an organic solvent and as an intermediate for the synthesis of organic compounds, pesticides, and as an additive in the textile industry .
Molecular Structure Analysis
The molecular formula of 3-Chloro-2-chloromethyl-1-propene is CH2=C(CH2Cl)2 . Its molecular weight is 125.00 .Chemical Reactions Analysis
A comprehensive quantum chemical study on the mechanism and kinetics of atmospheric reactions of 3-chloro-2-methyl-1-propene with OH radical was conducted . Due to its unsaturated structure, it is highly reactive in the troposphere with OH radical .Physical And Chemical Properties Analysis
This compound has a vapor density of 3.12 (vs air), a refractive index n20/D of 1.4753 (lit.), a boiling point of 138 °C (lit.), and a melting point of -14 °C (lit.). Its density is 1.08 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
1. Chemical Reactions and Mechanisms
- The reactivity of 3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one in chemical reactions, specifically in Friedel-Crafts alkylations, has been studied, demonstrating the potential for the creation of new compounds through these reactions (Masuda, Nakajima, & Suga, 1983).
- Investigations into the gas-phase elimination kinetics of similar chloroalkanes have provided insights into the mechanisms and kinetics of reactions involving this compound and its analogs (Maldonado et al., 2011).
2. Conformational Analysis
- The conformation of halomethyl ketones, including similar compounds to this compound, has been determined through the temperature dependence of geminal H,H coupling constants, providing valuable information on their structural properties (Ramarao & Bothner‐By, 1976).
3. Asymmetric Synthesis and Catalysis
- The asymmetric synthesis of 3-Chloro-1-phenylpropan-1-one, a related compound, using immobilized Saccharomyces cerevisiae has been explored for producing chiral precursors for antidepressants (Yang, Zhimin, Yao, & Xu, 2009).
- Asymmetric radical reactions in the coordination sphere have been studied using related compounds, indicating potential applications in catalysis and synthetic chemistry (Kameyama & Kamigata, 1989).
4. Biotransformation and Enantioselective Reduction
- Biotransformations of 3-chloro-1-phenylpropan-1-one in yeast cultures have been investigated for the production of specific alcohols, highlighting the enzymatic potential in creating enantioselective compounds (Janeczko & Kostrzewa-Susłow, 2014).
5. Pharmaceutical Synthesis Applications
- The compound has been utilized in the chemoenzymatic synthesis of non-tricyclic antidepressants, showcasing its value as an intermediate in pharmaceutical synthesis (Liu, Hoff, & Anthonsen, 2000).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-2-(chloromethyl)-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c11-6-9(7-12)10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJAYVWBFICAEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CCl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201034258 |
Source


|
| Record name | 3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201034258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39192-57-9 |
Source


|
| Record name | 3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201034258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethoxyphenyl)-9-(4-fluorobenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2825849.png)
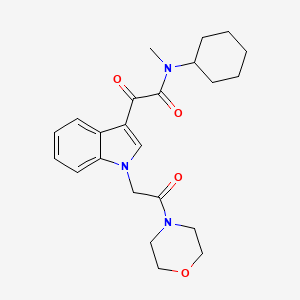
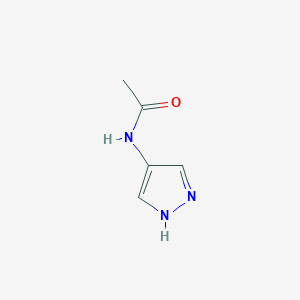

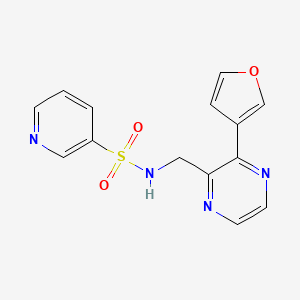
![5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine](/img/structure/B2825861.png)
![{3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetic acid](/img/structure/B2825862.png)
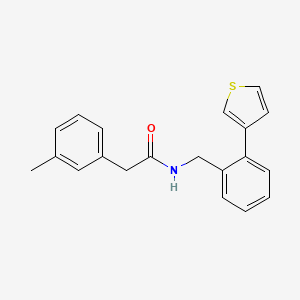
![ethyl 3,5-dimethyl-1-{5-[(4-toluidinocarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate](/img/structure/B2825864.png)

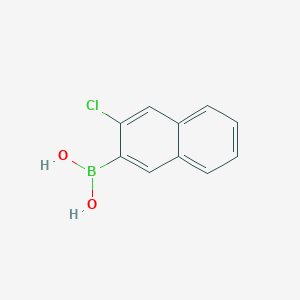
![4-Oxa-7lambda6-thia-1-azabicyclo[3.2.1]octane-7,7-dione](/img/structure/B2825868.png)
